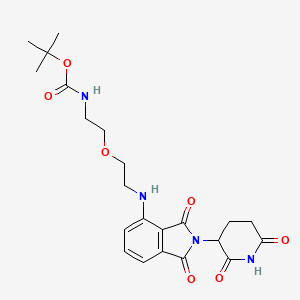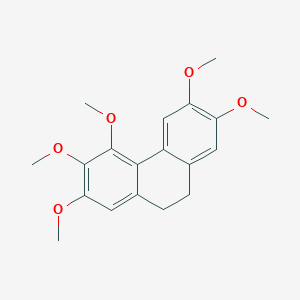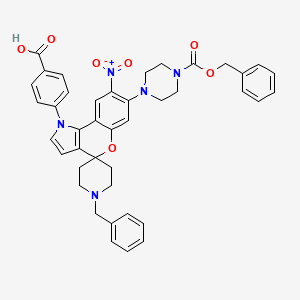
Hypoxanthine-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypoxanthine-d2 is a deuterated form of hypoxanthine, a naturally occurring purine derivative. Hypoxanthine is found in nucleic acids and is a key intermediate in the purine metabolism pathway. The deuterated form, this compound, is used in various scientific research applications due to its stable isotopic labeling, which allows for precise tracking and analysis in biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hypoxanthine-d2 can be synthesized through the deuteration of hypoxanthine. One common method involves the exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts under controlled conditions. The reaction typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst like platinum or palladium to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The use of deuterated solvents and catalysts in a controlled environment ensures the efficient production of this compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions: Hypoxanthine-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to xanthine-d2 by xanthine oxidase.
Reduction: It can be reduced to inosine-d2 in the presence of reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase, oxygen, and water.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Xanthine-d2 and uric acid-d2.
Reduction: Inosine-d2.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hypoxanthine-d2 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track purine metabolism and nucleotide synthesis.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of biosensors for detecting hypoxanthine levels in biological samples.
Mecanismo De Acción
Hypoxanthine-d2 exerts its effects through its involvement in the purine metabolism pathway. It is converted to inosine monophosphate (IMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). IMP is then further metabolized to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential for DNA and RNA synthesis. The deuterium labeling allows for precise tracking of these metabolic pathways, providing insights into the molecular targets and mechanisms involved.
Comparación Con Compuestos Similares
Hypoxanthine-d2 is compared with other similar compounds such as:
Xanthine-d2: Another deuterated purine derivative involved in purine metabolism.
Inosine-d2: A deuterated nucleoside formed from the reduction of this compound.
Adenine-d2: A deuterated purine base that is a key component of nucleic acids.
Uniqueness: this compound is unique due to its specific role in the purine salvage pathway and its use as a stable isotopic tracer. Its ability to be precisely tracked in metabolic studies makes it a valuable tool in biochemical and pharmacokinetic research.
Propiedades
Fórmula molecular |
C5H4N4O |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
2,8-dideuterio-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D |
Clave InChI |
FDGQSTZJBFJUBT-QDNHWIQGSA-N |
SMILES isomérico |
[2H]C1=NC2=C(N1)C(=O)N=C(N2)[2H] |
SMILES canónico |
C1=NC2=C(N1)C(=O)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



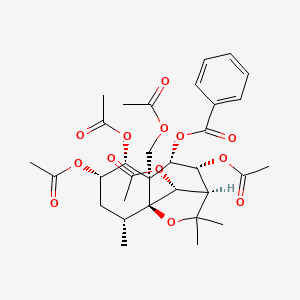
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)
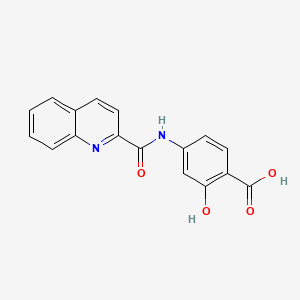
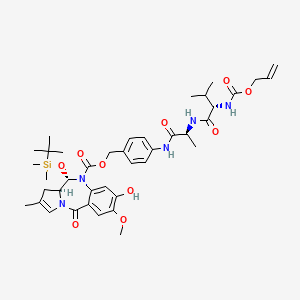
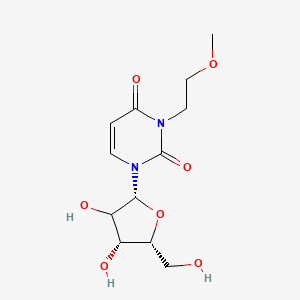
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
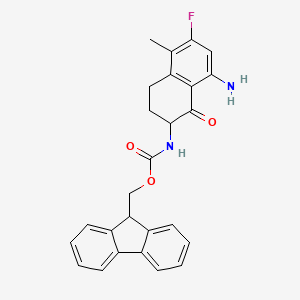
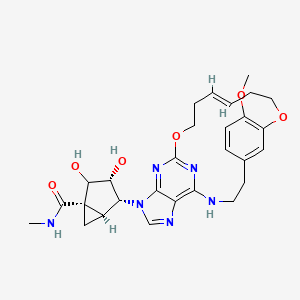
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
